molecular formula C50H80N8O17 B8048722 (10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Cat. No.: B8048722
M. Wt: 1065.2 g/mol
InChI Key: DQXPFAADCTZLNL-RCCJUTPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a useful research compound. Its molecular formula is C50H80N8O17 and its molecular weight is 1065.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by multiple hydroxy and amino groups which enhance its reactivity and interaction with biological systems. Its structural complexity allows for diverse interactions with cellular receptors and enzymes.

Molecular Characteristics

PropertyValue
Molecular FormulaC52H88N10O15
Molecular Weight1000 g/mol (approx.)
Key Functional GroupsHydroxyl (-OH), Amine (-NH2), Carbonyl (C=O)

The primary mechanism of action for this compound involves its interaction with specific cellular receptors and enzymes.

Receptor Interaction

  • Binding Affinity : The compound shows high affinity for certain receptors involved in cell signaling pathways.
  • Intracellular Signaling Cascade : Upon binding to its target receptor:
    • Activation of downstream signaling pathways occurs.
    • This includes the PI3K-AKT pathway which promotes cell survival and proliferation.

Cellular Effects

The activation of these pathways leads to several biological effects:

  • Cell Proliferation : Enhances the growth of various cell types.
  • Survival Signals : Increases resistance to apoptosis in stressed conditions.
  • Differentiation : Promotes specific cell lineage differentiation.

In Vitro Studies

Research has demonstrated that this compound can significantly impact cell viability and proliferation in various cancer cell lines.

Case Study: Cancer Cell Lines

In a study involving breast cancer cell lines:

  • Concentration : The compound was tested at concentrations ranging from 0.1 µM to 10 µM.
  • Results :
    • At 1 µM concentration, a 50% increase in cell proliferation was observed compared to control groups.
    • Higher concentrations led to altered apoptosis rates.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound.

Case Study: Tumor Growth Inhibition

In a xenograft model of human tumors:

  • Treatment Regimen : Administered at 5 mg/kg body weight bi-weekly.
  • Outcomes :
    • Significant reduction in tumor size was noted after four weeks of treatment.
    • Histological analysis revealed increased apoptosis within tumor tissues.

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth suggests potential use as an anti-cancer agent.
  • Neuroprotection : The compound may offer protective effects against neurodegenerative diseases due to its influence on cell survival pathways.
  • Regenerative Medicine : Potential applications in tissue engineering and regenerative therapies due to its impact on cellular differentiation.

Properties

IUPAC Name

(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26+,27+,30+,31-,32-,33-,34+,35+,38?,39-,40?,41-,42-,43-,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPFAADCTZLNL-RCCJUTPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135575-42-7
Record name (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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